

Preclinical Profile of Govorestat: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tegacorat

Cat. No.: B15610750

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Executive Summary

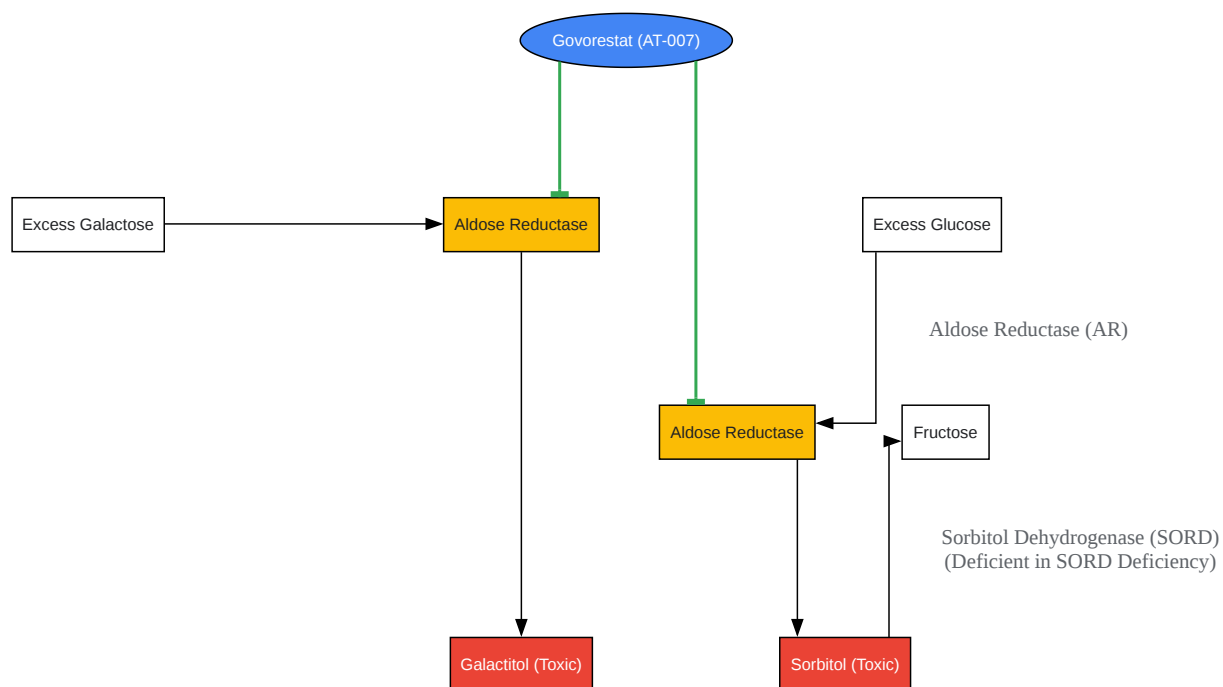
Govorestat (AT-007) is a next-generation, potent, and selective aldose reductase inhibitor (ARI) under development for the treatment of rare metabolic diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.^{[1][2]} By potently inhibiting the enzyme aldose reductase, govorestat blocks the conversion of galactose to the toxic metabolite galactitol in Galactosemia and the conversion of glucose to sorbitol in SORD Deficiency.^[2] Preclinical studies have been instrumental in characterizing the pharmacology, efficacy, and safety profile of govorestat, demonstrating its ability to penetrate the central nervous system (CNS), reduce toxic metabolite accumulation, and prevent or ameliorate disease-related complications in relevant animal models.^{[2][3][4]} This technical guide provides a comprehensive overview of the core preclinical data for govorestat, including detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

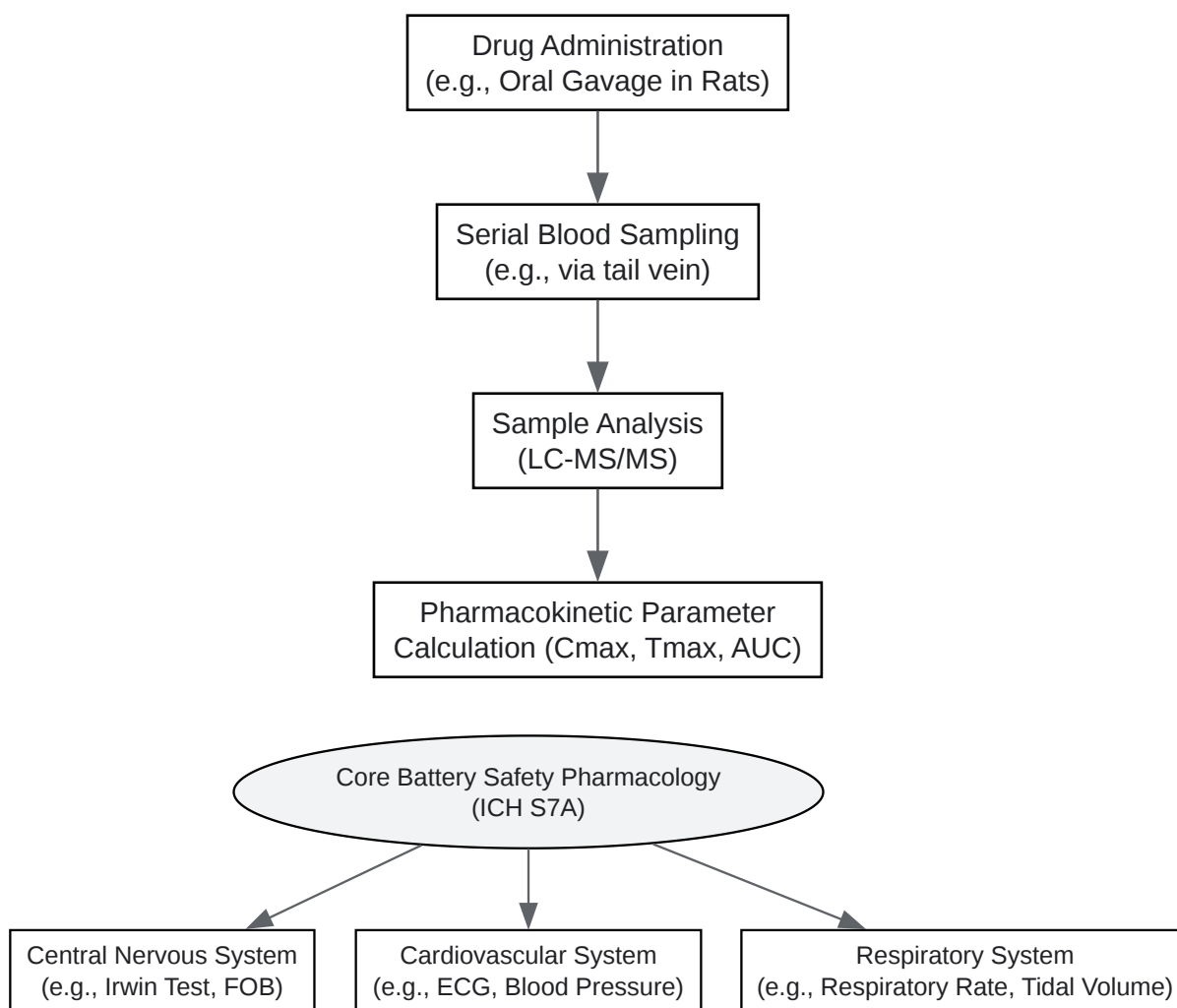
Mechanism of Action

Govorestat is a highly potent inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.^[2] In disease states characterized by the accumulation of specific sugars, such as galactose in Classic Galactosemia and glucose in SORD Deficiency, aldose reductase converts these sugars into their corresponding sugar alcohols (polyols), galactitol and sorbitol, respectively.^[2] The intracellular accumulation of these polyols leads to osmotic stress,

oxidative damage, and cellular dysfunction, contributing to the pathophysiology of these diseases.[2] Govorestat's mechanism of action is to block this initial enzymatic step, thereby preventing the formation and subsequent accumulation of toxic polyols.[2]

Signaling Pathway: The Polyol Pathway and Govorestat Inhibition





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References

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- 4. Applied Therapeutics reports positive results from Galactosemia study [clinicaltrialsarena.com]
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